N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide
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Overview
Description
N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiazolopyridine moiety, and a dimethylaminoethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazolopyridine core, the introduction of the piperidine ring, and the attachment of the dimethylaminoethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and thiazolopyridine analogs. Examples are:
- N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide
- N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide
Uniqueness
What sets N4-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(5-pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6OS/c1-26(2)13-10-23-19(28)15-7-11-27(12-8-15)21-25-18-6-5-17(24-20(18)29-21)16-4-3-9-22-14-16/h3-6,9,14-15H,7-8,10-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAIXACQVNVKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCN(CC1)C2=NC3=C(S2)N=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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